Product packaging for 3-Bromobenzyl-(2,6-dichlorophenyl)ether(Cat. No.:)

3-Bromobenzyl-(2,6-dichlorophenyl)ether

Cat. No.: B7858521
M. Wt: 332.0 g/mol
InChI Key: QNAOIFYUSVVUCH-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Moieties in Contemporary Chemical Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ring, a process known as halogenation, is a powerful tool in modern organic chemistry. ncert.nic.in Halogenated aromatic compounds are not merely intermediates but often possess unique properties that make them valuable in their own right. They are widely used as starting materials for creating a vast range of organic compounds. ncert.nic.in

Halogen substituents can significantly alter the electronic properties and reactivity of an aromatic ring. quizgecko.com For instance, the presence of halogens can influence the reaction pathways in electrophilic aromatic substitution. ncert.nic.in Furthermore, halogenated compounds are prevalent in numerous clinically useful substances. The chlorine-containing antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the synthetic compound chloroquine (B1663885) is a well-known antimalarial drug. ncert.nic.in Halogenated ethers, a specific subset, are used as anesthetics in surgery. ncert.nic.inwikipedia.orgunacademy.com

Beyond pharmaceuticals, halogenated aromatics are integral to materials science, serving as components in the synthesis of polymers and dyes. quizgecko.com Brominated compounds, in particular, are effective flame retardants because they can interrupt the chemical reactions of combustion. wikipedia.org The versatility of halogenated aromatics ensures their continued importance as foundational structures in diverse areas of chemical research.

Overview of Ether Linkages as Key Structural Components in Complex Molecules

The ether linkage (R-O-R') is a fundamental functional group in organic chemistry, defined by an oxygen atom bonded to two alkyl or aryl groups. quizgecko.comnumberanalytics.com Ethers are generally characterized by their chemical stability and are relatively unreactive, which makes them excellent solvents for a wide range of organic reactions involving oils, fats, and resins. unacademy.com

Two of the most important methods for synthesizing ethers are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: Developed in 1850, this reaction remains a widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 (nucleophilic substitution) reaction. byjus.comjk-sci.comkhanacademy.org The alkoxide is typically formed by deprotonating an alcohol with a strong base. khanacademy.org For the synthesis of alkyl aryl ethers, the reaction is generally carried out between a phenoxide (the deprotonated form of a phenol) and an alkyl halide. francis-press.com

Ullmann Condensation: This method is a copper-catalyzed reaction used to form aryl ethers from aryl halides and phenols. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that use soluble copper catalysts, making the reaction more efficient. wikipedia.orgmdpi.com This method is particularly useful for synthesizing diaryl ethers or alkyl aryl ethers where the Williamson synthesis might be less effective. jk-sci.com

Ether linkages are not just products of laboratory synthesis; they are also found in nature. For example, the linkages in carbohydrates and lignin (B12514952) have ether-like characteristics. unacademy.com The stability of the ether bond also contributes to the structural integrity of complex molecules in various biological and industrial applications. numberanalytics.com

Research Landscape of 3-Bromobenzyl-(2,6-dichlorophenyl)ether: A Case Study in Halogenated Benzyl (B1604629) Aryl Ethers

The compound this compound is a member of the halogenated benzyl aryl ether family. Its structure contains a benzyl group substituted with a bromine atom and a phenyl group substituted with two chlorine atoms, connected by an ether linkage. While specific, in-depth research on this exact molecule is limited, its chemical identity can be defined, and its synthetic pathways and potential research applications can be inferred from the established chemistry of its constituent parts.

Physicochemical Properties

Basic chemical properties for this compound can be predicted or are available from chemical supplier data. The table below summarizes key identifiers for this compound.

Note: As detailed experimental data for the title compound is not widely published, some properties are based on data for the closely related isomer, 3-Bromobenzyl-(3,5-dichlorophenyl)ether.

PropertyValueReference
Molecular FormulaC13H9BrCl2O guidechem.com
Molecular Weight332.02 g/mol guidechem.com
Canonical SMILESC1=CC(=CC(=C1)Br)COC2=C(C=CC=C2Cl)ClInferred
InChIKeyUnavailable-
CAS NumberUnavailable-

Synthetic Approaches

The synthesis of this compound would most logically proceed via one of two classical ether synthesis reactions: the Williamson ether synthesis or the Ullmann condensation.

Williamson Ether Synthesis: This approach would involve the reaction of the sodium salt of 2,6-dichlorophenol (B41786) (2,6-dichlorophenoxide) with 3-bromobenzyl bromide. The phenoxide is generated in situ using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). jk-sci.com This is an SN2 reaction where the phenoxide acts as the nucleophile, displacing the bromide from the benzyl group. byjus.comfrancis-press.com

Ullmann Condensation: An alternative route would be the copper-catalyzed coupling of 2,6-dichlorophenol with 3-bromobenzyl bromide or a related aryl halide. wikipedia.org While typically used for aryl-aryl ether bonds, modifications allow for the formation of alkyl aryl ethers. organic-chemistry.org This method might be considered if the Williamson synthesis proves to be low-yielding due to steric hindrance from the ortho-chloro substituents.

The table below compares these two primary synthetic strategies.

FeatureWilliamson Ether SynthesisUllmann Condensation
Reactants 2,6-Dichlorophenol + 3-Bromobenzyl bromide2,6-Dichlorophenol + 3-Bromobenzyl halide OR 3-Bromobenzyl alcohol + 2,6-Dichlorophenyl halide
Key Reagents Strong base (e.g., NaH, K₂CO₃)Copper catalyst (e.g., CuI, CuO) and a base
Mechanism SN2 Nucleophilic Substitution byjus.comCopper-catalyzed cross-coupling wikipedia.org
General Conditions Often milder temperatures, polar aprotic solvents (e.g., DMF, DMSO) jk-sci.comTypically higher temperatures, polar solvents wikipedia.org
Potential Challenges Potential for elimination side reactions, steric hindrance at the ortho positions could slow the reaction.Harsh reaction conditions, catalyst removal, substrate scope can be limited.

Prospective Research Landscape

Given the lack of dedicated studies on this compound, its research landscape is best understood by considering the potential applications derived from its structure.

Synthetic Building Block: The multiple halogen atoms provide several sites for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. Research on ortho-substituted phenyl benzyl ethers has shown they can be precursors to various heterocyclic compounds. st-andrews.ac.uk

Pharmaceutical and Agrochemical Scaffolding: The di-chlorinated phenyl ether motif is present in various bioactive molecules. The combination of a bromobenzyl group offers a scaffold that could be explored for the development of new pharmaceutical or agrochemical agents. ncert.nic.inquizgecko.com

Materials Science: The high halogen content suggests potential use as a flame retardant or as a monomer in the synthesis of specialty polymers with enhanced thermal stability. wikipedia.org

Probing Molecular Interactions: The specific arrangement of the three halogen atoms and the ether linkage could be of interest in studies of non-covalent interactions, such as halogen bonding, which are crucial in crystal engineering and drug design. The study of fluorinated benzyl ethers has shown that halogen substitution can significantly influence molecular properties detectable by NMR spectroscopy. wiserpub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrCl2O B7858521 3-Bromobenzyl-(2,6-dichlorophenyl)ether

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOIFYUSVVUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Bromobenzyl 2,6 Dichlorophenyl Ether

Halogen-Mediated Reactivity on Aromatic Rings

The presence of halogen substituents on both aromatic rings of 3-Bromobenzyl-(2,6-dichlorophenyl)ether makes them susceptible to reactions that target carbon-halogen bonds. The specific electronic environment of each ring influences its reactivity towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on the Bromophenyl Moiety.wikipedia.orgchemistrysteps.compressbooks.publibretexts.orgyoutube.comyoutube.comkhanacademy.org

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is generally expected to be challenging under standard conditions. wikipedia.orgchemistrysteps.com Aromatic rings, being electron-rich, are inherently resistant to attack by nucleophiles. wikipedia.org For SNAr to occur readily, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.orgyoutube.com In the case of the 3-bromobenzyl moiety, the ether linkage is an electron-donating group, which further deactivates the ring towards nucleophilic attack.

However, under forcing conditions, such as high temperatures and pressures, or in the presence of very strong nucleophiles, substitution of the bromine atom may be possible. chemistrysteps.com An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comlibretexts.org This mechanism is typically favored by the use of exceptionally strong bases like sodium amide (NaNH2). chemistrysteps.com

The reactivity of aryl halides in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen. youtube.com

Nucleophilic Aromatic Substitution on the Dichlorophenyl Moiety.wikipedia.orgpressbooks.publibretexts.orgyoutube.com

The 2,6-dichlorophenyl ring is also a potential site for nucleophilic aromatic substitution. The two chlorine atoms are electron-withdrawing groups, which should, in principle, activate the ring towards nucleophilic attack to a greater extent than the single bromine on the other ring. pressbooks.publibretexts.org However, the ortho positioning of both chlorine atoms relative to the ether linkage results in significant steric hindrance, which can impede the approach of a nucleophile.

Furthermore, for effective activation, electron-withdrawing groups are most effective when they are ortho or para to the leaving group, allowing for resonance stabilization of the negatively charged Meisenheimer intermediate. wikipedia.orgyoutube.com In this case, while the chlorine atoms do withdraw electron density inductively, their ability to stabilize the intermediate through resonance is limited. Therefore, while theoretically more activated, the steric hindrance around the chlorine atoms likely makes nucleophilic substitution on this ring also a difficult transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of new carbon-carbon and carbon-heteroatom bonds at halogenated aromatic sites. The reactivity of the different halogens in this compound is a key consideration in these transformations. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > OTf > Cl. yonedalabs.com This indicates that the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in typical palladium-catalyzed processes. This difference in reactivity allows for selective functionalization at the bromophenyl moiety.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an aryl halide. yonedalabs.comorganic-chemistry.orgyoutube.comrsc.org It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling at the C-Br bond with various boronic acids in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The reaction would likely proceed with high selectivity for the bromo position over the chloro positions.

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgmdpi.comlibretexts.orgyoutube.com Similar to the Suzuki coupling, the Heck reaction of this compound is expected to occur selectively at the C-Br bond. organic-chemistry.org This would allow for the introduction of a vinyl group at the 3-position of the benzyl (B1604629) ether.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. libretexts.orgwikipedia.orgnumberanalytics.comcapes.gov.brorganic-chemistry.org The Buchwald-Hartwig amination of the title compound would be predicted to selectively form an aniline (B41778) derivative at the position of the bromine atom. libretexts.orgwikipedia.org

Reaction Type Reactant Catalyst/Reagents Expected Product
Suzuki-MiyauraAr-B(OH)2Pd catalyst, Base3-(Aryl)benzyl-(2,6-dichlorophenyl)ether
Heck-MizorokiAlkenePd catalyst, Base3-(Alkenyl)benzyl-(2,6-dichlorophenyl)ether
Buchwald-HartwigR2NHPd catalyst, Base3-(R2N)benzyl-(2,6-dichlorophenyl)ether

Reactions Involving the Benzyl Ether Linkage

The benzyl ether linkage is another key reactive site in the molecule, susceptible to cleavage under various conditions and allowing for functionalization at the adjacent benzylic position.

Cleavage Reactions and Conditions

Benzyl ethers are widely used as protecting groups in organic synthesis due to their relative stability and the variety of methods available for their cleavage. organic-chemistry.orgorganic-chemistry.orgyoutube.com

Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com Treatment with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst would be expected to cleave the benzyl ether bond of this compound, yielding 3-bromotoluene (B146084) and 2,6-dichlorophenol (B41786). youtube.com This method is generally clean and high-yielding.

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common due to its harshness and potential for side reactions. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is often used for the cleavage of p-methoxybenzyl (PMB) ethers, but can also cleave simple benzyl ethers, especially with photoirradiation. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron trichloride (B1173362) (BCl3) and its complexes, are effective reagents for the cleavage of benzyl ethers under mild conditions, often showing good functional group tolerance. organic-chemistry.org

Cleavage Method Reagents Expected Products
HydrogenolysisH2, Pd/C3-Bromotoluene, 2,6-Dichlorophenol
Oxidative CleavageDDQ, light3-Bromobenzaldehyde (B42254), 2,6-Dichlorophenol
Lewis Acid CleavageBCl33-Bromobenzyl chloride, 2,6-Dichlorophenol

Functional Group Transformations Adjacent to the Ether

The benzylic position of the ether is activated due to its proximity to the aromatic ring, making the benzylic hydrogens susceptible to various transformations. wikipedia.orgchemistrysteps.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) can oxidize the benzylic methylene (B1212753) group to a carboxylic acid, which would lead to cleavage of the ether and formation of 3-bromobenzoic acid. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comyoutube.com Milder oxidizing agents can potentially yield the corresponding benzaldehyde (B42025) derivative. nih.gov For example, N-bromosuccinimide (NBS) can be used to oxidize benzyl ethers to aldehydes. nih.gov

Halogenation: Radical halogenation, for instance with NBS, can introduce a halogen at the benzylic position. wikipedia.orgchemistrysteps.com This would yield 1-bromo-3-(bromomethoxymethyl)benzene and 2,6-dichlorobenzene.

Substitution Reactions: The benzylic position can undergo nucleophilic substitution reactions. chemistrysteps.comkhanacademy.org If a leaving group is first introduced at the benzylic position (e.g., via halogenation), it can be subsequently displaced by various nucleophiles.

Reaction Type Reagents Expected Product at Benzylic Position
Strong OxidationKMnO4Carboxylic acid (3-bromobenzoic acid)
Mild OxidationNBSAldehyde (3-bromobenzaldehyde)
Radical HalogenationNBS, lightBenzylic bromide

Exploration of Reaction Mechanisms and Kinetics

No specific key transformations or their detailed mechanistic pathways for this compound have been documented in the reviewed scientific literature.

There is no available kinetic data, such as reaction rates, rate constants, or reaction orders, for any reactions involving this compound.

Structural Elucidation and Spectroscopic Characterization of 3 Bromobenzyl 2,6 Dichlorophenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular skeleton can be constructed.

The ¹H NMR spectrum of 3-Bromobenzyl-(2,6-dichlorophenyl)ether provides crucial information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen, chlorine, and bromine causing a downfield shift (to higher ppm values).

In the ¹H NMR spectrum, the benzylic protons (Ar-CH₂-O) are expected to appear as a singlet, typically in the range of 4.5-5.5 ppm. The aromatic protons on the 3-bromophenyl and 2,6-dichlorophenyl rings will exhibit complex multiplet patterns in the aromatic region, generally between 7.0 and 7.6 ppm. The integration of these signals corresponds to the number of protons in each environment. For instance, the benzylic protons would integrate to two, while the aromatic protons of the 3-bromophenyl group would integrate to four and the 2,6-dichlorophenyl group to three.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-CH ₂-O 4.5 - 5.5 Singlet 2H
Aromatic H (3-bromophenyl) 7.0 - 7.6 Multiplet 4H
Aromatic H (2,6-dichlorophenyl) 7.0 - 7.6 Multiplet 3H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

The benzylic carbon (Ar-C H₂-O) is expected to resonate in the range of 60-80 ppm due to the deshielding effect of the adjacent oxygen atom. The aromatic carbons will appear in the downfield region, typically between 110 and 160 ppm. The carbons directly bonded to the halogens (bromine and chlorine) will have their chemical shifts influenced by the electronegativity and size of the halogen atoms. Carbons attached to chlorine are typically found in the 125-135 ppm range, while the carbon attached to bromine is expected around 120-125 ppm. The quaternary carbons (C-Br, C-Cl, C-O, and the bridgehead carbon of the benzyl (B1604629) group) will also have characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Ar-C H₂-O 60 - 80
Aromatic C -H 110 - 140
Aromatic C -Br 120 - 125
Aromatic C -Cl 125 - 135
Aromatic C -O 150 - 160
Aromatic Quaternary C 135 - 145

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C-O-C ether linkage is anticipated in the region of 1260-1000 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, generally below 800 cm⁻¹. Specifically, the C-Cl stretch for aromatic chlorides is often found between 1100 and 800 cm⁻¹, and the C-Br stretch is typically in the 680-515 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium to Weak
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-O-C Ether Stretch 1260 - 1000 Strong
C-Cl Stretch 1100 - 800 Medium to Strong
C-Br Stretch 680 - 515 Medium to Strong

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak for this compound would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This isotopic distribution will result in a distinctive pattern for the molecular ion and any fragments containing these halogens.

Common fragmentation pathways for ethers include cleavage of the C-O bond. For this compound, cleavage of the benzyl-oxygen bond could lead to the formation of a 3-bromobenzyl cation or a 2,6-dichlorophenoxy radical and vice-versa. The most stable fragments will produce the most intense peaks in the mass spectrum. For instance, the tropylium (B1234903) ion (C₇H₇⁺) derived from the benzyl group is a common and stable fragment.

Table 4: Predicted Key Fragments in the EI-MS of this compound

Fragment Ion Predicted m/z Description
[C₁₃H₉BrCl₂O]⁺ ~346 Molecular Ion (M⁺)
[C₇H₆Br]⁺ 169/171 3-Bromobenzyl cation
[C₆H₃Cl₂O]⁺ 161/163/165 2,6-Dichlorophenoxy cation
[C₇H₇]⁺ 91 Tropylium ion

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like ethers. In a hypothetical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and introduced into the mass spectrometer.

The resulting mass spectrum would be expected to show a prominent pseudomolecular ion, likely as a sodium adduct [M+Na]+ or a protonated molecule [M+H]+, depending on the solvent system and the presence of trace amounts of sodium salts or acid. The isotopic pattern of this ion would be characteristic, showing the distinct contributions of the bromine and chlorine atoms. Specifically, the presence of one bromine atom (with isotopes 79Br and 81Br in an approximate 1:1 ratio) and two chlorine atoms (with isotopes 35Cl and 37Cl in an approximate 3:1 ratio) would result in a complex and recognizable isotopic cluster for the molecular ion peak.

Hypothetical ESI-MS Data Table:

IonExpected m/z (Monoisotopic)Isotopic Pattern
[C13H9BrCl2O+H]+332.92Complex pattern due to Br and Cl isotopes
[C13H9BrCl2O+Na]+354.90Complex pattern due to Br and Cl isotopes

High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) would be indispensable. This technique measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of the molecule. The experimentally measured accurate mass of the molecular ion would be compared to the theoretically calculated mass for the proposed formula, C13H9BrCl2O. A close match, typically within a few parts per million (ppm), would provide strong evidence for the compound's identity.

Hypothetical HRMS Data Table:

IonCalculated m/z (Monoisotopic)Observed m/zMass Error (ppm)
[C13H9BrCl2O+H]+332.9237(Data not available)(Data not available)
[C13H9BrCl2O+Na]+354.9056(Data not available)(Data not available)

X-ray Crystallography for Solid-State Molecular Geometry

Conformational Analysis and Dihedral Angles

The conformation of this compound is of particular interest, especially the dihedral angles between the two aromatic rings. These angles are defined by the torsion angles around the C-O-C ether linkage. The steric hindrance imposed by the two chlorine atoms in the 2 and 6 positions of the dichlorophenyl ring would be expected to significantly influence the relative orientation of the two rings. For comparison, in the related compound (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, the dihedral angle between the two rings is reported to be 14.49(17)°. nih.gov In the case of the ether, a different, likely larger, dihedral angle would be anticipated due to the flexibility of the ether linkage compared to the more rigid enone bridge.

Hypothetical Dihedral Angle Data Table:

Dihedral AngleAtom SequenceAngle (°)
Phenyl Ring 1 - O - C - Phenyl Ring 2C(Ar1)-O-CH2-C(Ar2)(Data not available)

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···π, π-π stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a role in the crystal packing. These could include C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings could be present, contributing to the stability of the crystal structure. The presence of halogen atoms also introduces the possibility of halogen bonding (e.g., C-Br···O or C-Cl···π interactions). In a related chalcone, offset π-π stacking interactions with an intercentroid distance of 3.983(1) Å have been observed. nih.gov

Hirschfeld Surface Analysis

Hirschfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis maps the close contacts between neighboring molecules onto a 3D surface around the molecule of interest. The surface is colored according to the normalized contact distance (dnorm), with red spots indicating contacts shorter than the van der Waals radii, blue regions representing longer contacts, and white areas showing contacts around the van der Waals separation.

Computational Chemistry and Theoretical Investigations of 3 Bromobenzyl 2,6 Dichlorophenyl Ether

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational cost, making it an ideal method for analyzing moderately sized organic molecules like 3-Bromobenzyl-(2,6-dichlorophenyl)ether. DFT calculations are used to determine various molecular properties by approximating the exchange-correlation energy, a complex term that accounts for the quantum mechanical effects of electron-electron interaction. These applications allow for a detailed exploration of the molecule's geometric, electronic, and reactive nature.

The first step in a typical computational analysis is the optimization of the molecule's geometry. This process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most stable three-dimensional structure of the molecule at 0 Kelvin. For this compound, the key structural features include a 3-bromobenzyl group and a 2,6-dichlorophenyl group linked by an ether oxygen atom.

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the phenyl rings and the oxygen atom, while the LUMO would likely be distributed across the aromatic systems, particularly the regions susceptible to nucleophilic attack.

Interactive Table: Illustrative Frontier Molecular Orbital Data This table presents hypothetical, yet representative, FMO analysis data for this compound, as would be calculated using DFT. Actual values would require specific quantum chemical calculations.

ParameterEnergy (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.25Calculated as ELUMO - EHOMO; indicates chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. wolfram.comwalisongo.ac.id It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.netresearchgate.net

The standard color scheme uses red to denote regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue to denote areas of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or near-zero potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the ether linkage and, to a lesser extent, the chlorine and bromine atoms due to their lone pairs of electrons. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atoms, particularly those of the benzyl (B1604629) CH₂ group, making them susceptible to interaction with nucleophiles.

Neutral Potential (Green): Spread across the carbon backbone of the aromatic rings.

This visualization of charge distribution provides a clear picture of the molecule's reactive sites and its potential for intermolecular interactions. scispace.com

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a higher propensity to accept electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value corresponds to a "harder," less reactive molecule.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

Interactive Table: Illustrative Global Reactivity Descriptors This table contains hypothetical global reactivity descriptors for this compound, derived from the illustrative FMO energies above.

DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.875Indicates the molecule's overall electronic stability and tendency in charge transfer.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.625A relatively high value suggests significant molecular stability.
Electrophilicity Index (ω)μ² / (2η)2.86Quantifies the molecule's capacity to act as an electrophile.

Analysis of Bonding Characteristics and Intermolecular Interactions

Beyond reactivity, computational methods can dissect the very nature of the chemical bonds and non-covalent interactions that define the molecule's structure and its aggregation in condensed phases.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ(r)). wiley-vch.deresearchgate.net This method partitions a molecule into atomic basins and analyzes the electron density at specific points, known as bond critical points (BCPs), which are located along the path of maximum electron density between two bonded nuclei.

The analysis of the electron density and its Laplacian (∇²ρ(r)) at these BCPs reveals the nature of the interaction:

Shared-shell interactions (covalent bonds): Characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low value of ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density in the internuclear region. researchgate.net

For this compound, QTAIM analysis would be used to characterize the C-O, C-C, C-H, C-Cl, and C-Br bonds. The analysis would likely confirm the covalent nature of the C-C, C-H, and C-O bonds. Furthermore, QTAIM is exceptionally useful for identifying and characterizing weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or halogen bonds, which can play a crucial role in stabilizing specific conformations of the molecule. rsc.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, Lewis-like picture of bonding, which is intuitive for chemists. For a molecule like this compound, NBO analysis can elucidate the nature of the covalent bonds, lone pairs, and the delocalizing interactions that contribute to its stability.

The analysis involves transforming the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized NBOs. These NBOs correspond to the familiar concepts of core orbitals, lone pairs, and bonding and antibonding orbitals. The key insights from an NBO analysis of this compound would include:

Hybridization and Bonding: Determination of the hybridization of the atomic orbitals that form the sigma (σ) and pi (π) bonds within the phenyl rings and the ether linkage.

Charge Distribution: Calculation of the natural atomic charges on each atom, providing a more chemically meaningful picture of the charge distribution than other methods like Mulliken population analysis.

Hyperconjugative Interactions: The most significant aspect of NBO analysis is the quantification of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions, also known as hyperconjugation, are crucial for understanding the molecule's stability and electronic properties. For instance, interactions between the lone pairs of the ether oxygen and the antibonding orbitals of the adjacent C-C bonds (n -> σ), or between the π-orbitals of the phenyl rings and the σ orbitals of the C-H or C-halogen bonds (π -> σ*), can be evaluated.

A hypothetical NBO analysis for this compound, performed at a common level of theory such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, would likely reveal significant stabilizing interactions. The results are typically presented in a table that quantifies the energy of these interactions (E(2)), which is a measure of the stabilization energy.

Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) Oσ(Caryl-Caryl)3.50.850.048
π (C1-C2)dichloroπ(C3-C4)dichloro20.10.270.071
π (C1-C2)bromoπ(C3-C4)bromo18.90.280.069
σ (C-H)σ(C-Br)1.21.100.031
σ (C-H)σ*(C-Cl)1.51.050.035

This table illustrates the kind of data an NBO analysis would provide, showing the stabilization energies from various electron delocalizations.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, methods like Density Functional Theory (DFT) can be used to predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra with a reasonable degree of accuracy. mdpi.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These theoretical values, when compared with experimental data, can help in the assignment of peaks and confirm the molecular structure.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by performing a frequency analysis on the optimized geometry. This provides a theoretical infrared (IR) and Raman spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as C-H stretches, C=C aromatic ring stretches, C-O ether stretches, and C-halogen stretches.

Below is a hypothetical table of predicted spectroscopic data for this compound.

Hypothetical Predicted Spectroscopic Data for this compound
PropertyPredicted ValueDescription
¹³C NMR (ppm)155.2C-O (dichlorophenyl ring)
¹³C NMR (ppm)138.5C-CH₂ (bromophenyl ring)
¹H NMR (ppm)7.5 - 7.2Aromatic Protons
¹H NMR (ppm)5.1Methylene (B1212753) Protons (-CH₂-)
IR Frequency (cm⁻¹)3100 - 3000Aromatic C-H Stretch
IR Frequency (cm⁻¹)1250 - 1200Aryl-O-CH₂ Stretch
IR Frequency (cm⁻¹)800 - 750C-Cl Stretch
IR Frequency (cm⁻¹)680 - 650C-Br Stretch

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational space. The ether linkage and the methylene bridge allow for considerable flexibility, leading to a variety of possible three-dimensional structures (conformers).

The primary goals of performing MD simulations on this molecule would be:

Conformational Search: To identify the most stable low-energy conformations of the molecule. This is typically done by running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore a wide range of its conformational landscape.

Thermodynamic Properties: By analyzing the trajectory of the simulation, one can calculate thermodynamic properties such as the relative free energies of different conformers. This allows for the determination of the most populated conformations at a given temperature.

Dynamic Behavior: MD simulations provide a movie of the molecule's motion over time, revealing the dynamics of conformational changes. This can include the rates of interconversion between different conformers and the energy barriers for these transitions.

Enhanced sampling techniques are often employed in MD simulations to overcome the challenge of sampling rare events, such as the crossing of high energy barriers between stable conformations. nih.gov These methods can accelerate the exploration of the conformational space and ensure that a representative set of conformations is sampled.

Utilization of 3 Bromobenzyl 2,6 Dichlorophenyl Ether As a Versatile Chemical Scaffold and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

While aromatic ethers and halogenated compounds are foundational in synthetic organic chemistry, no specific literature was identified that details the use of 3-Bromobenzyl-(2,6-dichlorophenyl)ether as a direct precursor for the synthesis of complex organic molecules.

Derivatization to Access Novel Heterocyclic Compounds

The synthesis of heterocyclic compounds often involves the strategic use of functionalized aromatic precursors. In principle, the bromine atom on the benzyl (B1604629) ring of this compound could be utilized in cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce various substituents, which could then be part of a subsequent cyclization to form a heterocyclic ring. The ether linkage and the dichlorophenyl group would likely influence the reactivity and final structure. However, no specific examples or methodologies for the derivatization of this compound to form novel heterocycles are documented in the searched scientific literature.

Applications in Medicinal Chemistry Building Blocks

Chemical building blocks are crucial for the development of new pharmaceutical agents. Halogenated organic molecules and ether-containing scaffolds are prevalent in drug discovery. The structural motifs present in this compound suggest its potential as a scaffold. The lipophilic dichlorophenyl group and the reactive bromobenzyl moiety could, in theory, be used to synthesize a library of compounds for biological screening. However, there are no available studies that have specifically utilized this compound as a building block in a medicinal chemistry context or have reported on the biological activities of its derivatives.

Role in Agrochemical Research as an Intermediate

Similar to medicinal chemistry, the field of agrochemical research relies on novel molecular scaffolds to develop new pesticides and herbicides. Phenyl ethers and halogenated aromatic compounds are classes of molecules with known agrochemical applications. The structure of this compound fits the general profile of a potential intermediate in the synthesis of new agrochemicals. Nevertheless, no specific research detailing its use or the biological activity of any resulting compounds in an agricultural context could be found.

Structure-Property Relationships in Derivatized Analogues

The study of structure-property relationships is fundamental to understanding how molecular modifications affect the physical, chemical, and biological properties of a compound. For a series of analogues derived from this compound, one could hypothetically investigate how changes to the substitution pattern on either aromatic ring or modifications of the ether linkage impact properties such as solubility, thermal stability, or biological activity. However, without a body of research on such derivatized analogues, no data is available to construct a meaningful analysis of structure-property relationships.

Material Science Applications (e.g., polymer precursors)

Aromatic ethers and halogenated compounds can sometimes serve as monomers or precursors for the synthesis of specialty polymers. For instance, the bromine atom could potentially be converted into other functional groups suitable for polymerization. These polymers might exhibit desirable properties such as thermal resistance or specific optical characteristics due to the presence of the halogenated aromatic rings. At present, there is no information in the public domain to suggest that this compound has been investigated for or applied in the field of material science.

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving research into more sustainable methods for synthesizing compounds such as 3-Bromobenzyl-(2,6-dichlorophenyl)ether. Future work in this area will likely focus on several key principles to reduce the environmental impact of synthetic processes.

Key Research Thrusts:

Green Solvents: Traditional syntheses of ethers often rely on volatile organic compounds (VOCs) as solvents. Research is moving towards the use of greener alternatives like water, supercritical fluids, or bio-based solvents. Machine learning models are now being developed to predict the optimal green solvent for specific reaction classes, which could significantly reduce waste and environmental impact. researchgate.net

Catalysis: The development of novel catalytic systems is paramount. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to replace traditional reagents that are often stoichiometric and generate significant waste. For instance, gold-catalyzed cross-coupling reactions represent a potential avenue for forming the ether linkage under milder conditions. orgsyn.org

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are highly desirable. Future research will aim to design synthetic pathways, such as addition reactions or catalytic cycles, that minimize the formation of byproducts.

Energy Efficiency: Investigating reaction conditions that require less energy, such as microwave-assisted synthesis or reactions that proceed efficiently at ambient temperature, is a critical goal for sustainable production.

Development of Stereoselective Synthetic Methodologies

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for creating more complex, chiral analogues that may have unique properties. Stereoselectivity, the ability to produce a single desired stereoisomer, is a cornerstone of modern organic synthesis, particularly in the fields of materials science and medicinal chemistry. arxiv.org

Future research will focus on adapting existing and developing new asymmetric strategies for the synthesis of halogenated diaryl ethers and related structures. nih.gov This could involve:

Chiral Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the three-dimensional arrangement of atoms during the etherification step.

Substrate Control: Designing starting materials that possess a chiral element, which then directs the stereochemical outcome of subsequent reactions.

Enzymatic Synthesis: Using enzymes, which are inherently chiral, to catalyze the formation of the ether linkage with high stereospecificity.

The ability to selectively synthesize specific enantiomers or diastereomers is essential, as different stereoisomers of a molecule can have vastly different biological activities and material properties. nih.govrsc.org Although our current understanding of stereoselectivity is often qualitative, arising from steric and electronic effects, quantitative prediction remains a significant challenge. arxiv.org

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

Understanding the conformational dynamics and intermolecular interactions of this compound is key to predicting its behavior in various environments. The molecule's structure is not static; the phenyl rings can rotate, and the halogen atoms can participate in non-covalent interactions like halogen bonding. Advanced spectroscopic techniques are essential for probing these dynamic processes.

Future research will increasingly employ these methods to build a more complete picture of the molecule's behavior.

Spectroscopic TechniqueInformation Gained on Dynamic Systems
Dynamic NMR (D-NMR) Provides information on processes like bond rotations and conformational changes by analyzing spectra at various temperatures.
2D NMR (NOESY/ROESY) Elucidates through-space proximity of atoms, helping to define the molecule's preferred three-dimensional conformation in solution.
Solid-State NMR (ssNMR) Characterizes the structure and dynamics in the solid state, offering insights into packing and intermolecular interactions within a crystal lattice.
X-ray Crystallography While providing a static picture, analysis of crystal packing can reveal key intermolecular interactions, such as C-H···Cl hydrogen bonds and π-π stacking, that influence the bulk properties. nih.gov
Raman and Infrared (IR) Spectroscopy Can be used to study the strength and nature of non-covalent interactions, including the subtle shifts caused by halogen bonding.

These techniques, especially when combined with computational modeling, provide a powerful toolkit for understanding how the molecule behaves and interacts on a microscopic level. researchgate.net

Integration of Machine Learning and AI in Predictive Chemistry for Halogenated Ethers

The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field that promises to revolutionize how chemical research is conducted. rsc.orgarxiv.org For halogenated ethers like this compound, AI and machine learning (ML) offer powerful tools for prediction and discovery. nih.govchemrxiv.org

Emerging Applications:

Reaction Prediction and Synthesis Design: AI models, trained on vast databases of chemical reactions, can predict the most likely products of a given set of reactants and reagents. digitellinc.com Some models can achieve over 90% accuracy in predicting the outcomes of complex reactions, outperforming trained chemists. drugtargetreview.com This technology can also be used for retrosynthesis, suggesting viable synthetic pathways to a target molecule.

Property Prediction: Machine learning algorithms can be trained to predict a wide range of molecular properties, including physicochemical characteristics, spectroscopic signatures, and toxicological profiles. researchgate.netacs.org This allows for the in silico screening of new potential analogues without the need for laborious and costly synthesis and testing.

Accelerating Discovery: By predicting reaction outcomes and molecular properties, AI can guide experimental work, reducing the number of trial-and-error experiments needed. digitellinc.com This accelerates the discovery of new molecules and the optimization of reaction conditions, leading to a more economical and efficient research paradigm. researchgate.netdigitellinc.com

AI/ML ApplicationPotential Impact on Halogenated Ether ResearchReported Accuracy/Performance
Reaction Product Prediction Suggests optimal conditions and predicts outcomes for synthesizing new analogues.79.7% - 90% accuracy on unseen reactions. digitellinc.comdrugtargetreview.com
Solvent Prediction Identifies environmentally benign and effective solvents for synthesis.Top-3 accuracy of 86.88%. researchgate.net
Toxicity Endpoint Prediction Screens for potential toxicity early in the design phase, enhancing safety.Graph-based deep learning models have been shown to outperform traditional models for predicting organ toxicity. acs.org
Stereoselectivity Prediction Guides the choice of catalysts and substrates to achieve desired stereoisomers in chiral analogues.ML models are being developed that significantly outperform previous approaches in quantitative prediction. arxiv.org

Q & A

Q. What synthetic methodologies are recommended for preparing 3-bromobenzyl-(2,6-dichlorophenyl)ether with high regioselectivity?

The synthesis of this compound involves coupling a 3-bromobenzyl group with a 2,6-dichlorophenyl moiety via ether bond formation. Key methods include:

  • Ullmann Coupling : Requires copper catalysts under elevated temperatures (120–200°C) in polar aprotic solvents like DMF. The electron-withdrawing chlorine substituents on the phenyl ring may hinder reactivity, necessitating longer reaction times .
  • Nucleophilic Aromatic Substitution : Use of alkoxide nucleophiles (e.g., 3-bromobenzyl alcohol derivatives) reacting with activated aryl halides. The 2,6-dichlorophenyl group’s steric hindrance may reduce reaction efficiency, requiring careful optimization of base (e.g., K₂CO₃) and solvent (e.g., DMSO) .
  • Palladium-Catalyzed Cross-Coupling : Similar to methods used for hindered aryl bromides in , where Pd(OAc)₂ with ligands like XPhos enhances selectivity. This approach is advantageous for avoiding byproducts from competing elimination reactions.

Q. How can analytical techniques resolve structural ambiguities in this compound?

  • NMR Spectroscopy :
    • ¹H NMR : The 2,6-dichlorophenyl group produces a singlet (2H) at δ 7.2–7.4 ppm due to equivalent para-protons. The benzyl ether’s methylene protons appear as a singlet near δ 4.5–5.0 ppm .
    • ¹³C NMR : Aromatic carbons adjacent to chlorine substituents resonate at δ 125–135 ppm, while the brominated benzyl carbon appears at δ 120–125 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺ expected at m/z 355.90 for C₁₃H₉BrCl₂O) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) can separate isomers or degradation products, with UV detection at 254 nm for aromatic absorption .

Q. What safety protocols are critical for handling this compound?

  • Toxicity : Bromine and chlorine substituents may confer neurotoxic or environmental persistence. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Waste Disposal : Halogenated waste must be segregated and incinerated at >1,000°C to prevent dioxin formation .
  • Storage : Store in amber vials at 2–8°C to prevent photodegradation. Stability studies (TGA/DSC) indicate decomposition above 200°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric Hindrance : The 2,6-dichlorophenyl group creates a crowded environment, reducing accessibility for catalytic intermediates. Bulky ligands (e.g., SPhos) improve Pd-catalyzed coupling efficiency by mitigating steric clashes .
  • Electronic Effects : Electron-withdrawing Cl substituents deactivate the aryl ring, slowing oxidative addition in cross-coupling. Electron-deficient catalysts (e.g., PdCl₂) paired with electron-rich ligands enhance reaction rates .
  • Competing Pathways : Bromine’s leaving-group ability may lead to undesired elimination (e.g., forming benzynes). Lower temperatures (80–100°C) and excess aryl coupling partners suppress side reactions .

Q. What strategies address contradictions in reported yields for this compound synthesis?

  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and optimize reaction termination points .
  • Byproduct Analysis : LC-MS can identify dimers (e.g., bis-ether byproducts) or dehalogenated species, guiding solvent/base adjustments (e.g., switching from DMF to NMP to reduce dimerization) .
  • Reproducibility : Batch-to-batch variability in catalyst activity (e.g., Pd sources) necessitates pre-activation of catalysts or use of stabilized reagents (e.g., Pd(OAc)₂ with tris(o-tolyl)phosphine) .

Q. How can computational modeling predict the environmental persistence or biodegradation pathways of this compound?

  • DFT Calculations : Predict bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) and C-Cl (≈85 kcal/mol) bonds to assess susceptibility to hydrolysis or photolysis. Lower BDEs correlate with faster degradation .
  • QSAR Models : Estimate biodegradation half-lives using topological polar surface area (TPSA < 60 Ų) and logP (>3.5), indicating moderate persistence in aquatic environments .
  • Metabolic Pathways : Docking studies with cytochrome P450 enzymes (e.g., CYP3A4) suggest potential hydroxylation at the benzyl position, forming a quinone methide intermediate .

Methodological Notes

  • Synthetic Optimization : For reproducibility, document catalyst lot numbers, solvent drying methods (e.g., molecular sieves for DMF), and inert atmosphere quality (Ar vs. N₂).
  • Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., 2,6-dichlorophenyl derivatives in ) to confirm assignments.
  • Environmental Compliance : Adhere to REACH and Stockholm Convention guidelines for halogenated compounds, ensuring LC-MS detection limits <1 ppb in waste streams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.